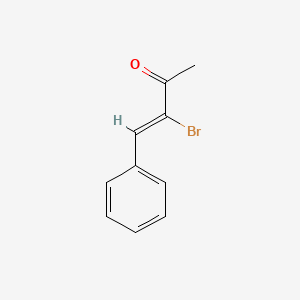

(Z)-3-bromo-4-phenylbut-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

(Z)-3-bromo-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |

InChI Key |

YSDOSGXTLQTTDC-YFHOEESVSA-N |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC=CC=C1)/Br |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 3 Bromo 4 Phenylbut 3 En 2 One

Stereoselective Hydrohalogenation Approaches

Stereoselective hydrohalogenation of ynones represents a direct and atom-economical method for the synthesis of β-halovinyl carbonyl compounds. nih.govacs.org

Metal-Free Hydrobromination of Ynones: Exploration of DMPU/HBr Reagents

A notable advancement in the hydrohalogenation of ynones is the use of a metal-free reagent system composed of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen bromide (HBr). nih.govacs.orgnih.govacs.org This system forms a stable and highly concentrated complex that facilitates the regio- and stereoselective hydrobromination of ynones under mild conditions. nih.govacs.orgnih.govnih.gov

The hydrobromination of ynones using the DMPU/HBr reagent is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. acs.org The reaction generally proceeds to completion within a few hours. acs.org

The optimized conditions for the hydrobromination of a generic ynone are as follows:

Reactants : Ynone, DMPU/HBr (60 wt/wt%)

Solvent : Dichloromethane (DCM)

Temperature : 0 °C to room temperature

Reaction Time : 8 hours acs.org

This methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on the ynone starting material. nih.govacs.orgorganic-chemistry.org Both aryl and alkyl substituted ynones undergo successful hydrobromination, although dialkyl substituted ynones may lead to hydration byproducts. acs.org

A range of functional groups are well-tolerated in this reaction, including:

Esters

Halides

Nitriles

Sulfonates organic-chemistry.org

The following table summarizes the results for the hydrobromination of various ynones using the DMPU/HBr reagent, showcasing the versatility of this method.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | C₆H₅ | CH₃ | (Z)-3-bromo-4-phenylbut-3-en-2-one | 95 |

| 2 | 4-MeC₆H₄ | CH₃ | (Z)-3-bromo-4-(p-tolyl)but-3-en-2-one | 93 |

| 3 | 4-MeOC₆H₄ | CH₃ | (Z)-3-bromo-4-(4-methoxyphenyl)but-3-en-2-one | 92 |

| 4 | 4-ClC₆H₄ | CH₃ | (Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one | 96 |

| 5 | C₆H₅ | C₂H₅ | (Z)-1-bromo-1-phenylpent-1-en-3-one | 94 |

| Data sourced from supporting information of relevant research articles. |

The hydrohalogenation of ynones with DMPU/HBr exhibits high regio- and stereoselectivity, predominantly yielding the anti-addition product. nih.govacs.org This selectivity is attributed to a proposed concerted multimolecular AdE3 (third-order electrophilic addition) mechanism. nih.govacs.orgorganic-chemistry.org In this mechanism, the DMPU/HBr complex acts as the electrophile, and the reaction proceeds through a transition state involving the ynone, HBr, and DMPU, leading to the observed anti-addition stereochemistry. nih.gov

Combination of Halotrimethylsilanes and Tetrafluoroboric Acid for β-Halovinyl Carbonyl Synthesis

An alternative method for the synthesis of (Z)-β-halovinyl carbonyl compounds involves the combination of halotrimethylsilanes (TMSX, where X = Cl, Br, I) and tetrafluoroboric acid (HBF₄). rsc.orgdocumentsdelivered.com This mixture generates hydrogen halide (HX) and boron trifluoride (BF₃) in situ, which act as a Brønsted acid and a Lewis acid, respectively, to activate the ynone substrate. rsc.orgdocumentsdelivered.comresearchgate.net

This approach has been successfully applied to a wide range of ynones, affording the desired (Z)-β-halovinyl carbonyl compounds in good yields and with high stereoselectivity. rsc.org The reaction is typically performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent. rsc.orgdocumentsdelivered.com This method provides a convenient and broadly applicable route to these valuable synthetic intermediates. rsc.org

Direct Electrophilic Halogenations of Propargyl Alcohols and Acetates

The direct electrophilic halogenation of propargyl alcohols and their derivatives, such as acetates, presents another pathway to haloenones. rsc.orgnih.gov These reactions can lead to the formation of α-haloenones, β-haloenones, or β,β-dihaloenones depending on the reaction conditions and the substrate. rsc.orgnih.gov

For instance, the iodo-Meyer–Schuster rearrangement of tertiary propargyl alcohols can produce α-iodoenals. rsc.org Gold(I) complexes can catalyze the rearrangement of propargyl acetates in the presence of a halogen source to yield α-haloenones. rsc.orgresearchgate.net While these methods primarily focus on α-halogenation, they are relevant to the broader field of halovinyl ketone synthesis. In some cases, regioselective dihalohydration of propargylic alcohols can be achieved, leading to α,α-dihalo-β-hydroxyketones. nih.gov

Rearrangement-Based Synthetic Strategies

Rearrangement reactions, such as the Meyer-Schuster rearrangement, are well-established methods for converting propargyl alcohols into α,β-unsaturated carbonyl compounds. rsc.orgnih.gov While the classic Meyer-Schuster rearrangement typically does not produce halogenated products, modifications of this reaction can be employed. The iodo-Meyer-Schuster rearrangement, for example, involves the electrophilic iodination of propargyl alcohols to generate α-iodoenones. rsc.org These rearrangement strategies offer an alternative, albeit less direct, route to halogenated enone systems.

Formal Stereoselective Halo-Meyer–Schuster Rearrangement

A highly stereoselective, formal halo-Meyer–Schuster rearrangement has been developed to synthesize (Z)-α-haloenones from inactivated propargylic acetates under metal-free conditions. nih.govresearchgate.net This cascade process offers a direct route to the desired Z-isomer with excellent yield. The reaction's outcome is notably temperature-dependent. At room temperature, the reaction selectively yields an intermediate α,α-dihalo-β-acetoxyketone, whereas heating to 100°C allows for the direct formation of the (Z)-α-haloenone. nih.gov This method is significant for its high stereoselectivity, providing a reliable pathway to the Z-configuration of the target molecule. nih.govresearchgate.net For instance, the reaction of the corresponding propargylic acetate (B1210297) with N-bromosuccinimide (NBS) in the presence of water proceeds to the (Z)-α-bromoenone in high yield. researchgate.net

Mechanistic Insights into Rearrangement Pathways for Z-Haloenone Formation

The high Z-selectivity observed in the formal halo-Meyer–Schuster rearrangement is attributed to a novel mechanistic pathway involving a unique intermediate, the α,α-dihalo-β-acetoxyketone. nih.govresearchgate.net The process is initiated by the reaction of propargylic acetates with N-halosuccinimide (NXS) reagents. researchgate.net Unlike traditional Meyer-Schuster rearrangements that proceed via allenol intermediates, this formal rearrangement involves the formation of an α,α-dihalo-β-acetoxyketone intermediate. researchgate.netresearchgate.net This intermediate is isolable at room temperature. nih.gov When the reaction is heated, water acts as a Lewis base, facilitating a cascade that leads to the final (Z)-α-haloenone product. nih.govresearchgate.net The stereoselectivity is rationalized by the conformational population of the intermediates, which favors the formation of the Z-isomer. nih.gov The distinct reaction rates observed with different N-halosuccinimide reagents are linked to the varying strengths of the carbon-halogen (C-X) bonds. researchgate.net

Targeted Bromination of α,β-Unsaturated Ketones

Selenium Dioxide-Mediated Bromination with N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (PTSA)

An efficient and versatile method for the synthesis of α,β-unsaturated α′-bromoketones involves the use of N-bromosuccinimide (NBS) as the brominating agent, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA). nih.govnih.govacs.org This approach is notable for its simplicity, utilization of readily available reagents, and the ability to produce a wide range of products in good yields. nih.govnih.gov The reaction conditions can be fine-tuned to selectively afford either mono- or dibrominated products. nih.govacs.org For the synthesis of the target compound's class, α′-bromo-4-arylbut-3-en-2-one, the reaction is typically carried out in toluene (B28343) at 50 °C. nih.gov The presence of both SeO₂ and PTSA is crucial for the reaction's success; in the absence of the acid, the desired product does not form, and without selenium dioxide, the reaction yields a mixture of products with lower efficiency. acs.org

Table 1: Optimization of Selenium Dioxide-Mediated Bromination

| Entry | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Product Distribution (Mono-bromo : Di-bromo) |

| 1 | SeO₂ / PTSA | Toluene | 50 | 0.5 | 90% : 0% |

| 2 | SeO₂ / PTSA | Toluene | 50 | 3 | 70% : 20% |

| 3 | PTSA (No SeO₂) | Toluene | 50 | 0.5 | 50% : Trace |

| 4 | SeO₂ (No Acid) | Toluene | 50 | 3 | No Reaction |

This table is a representative summary based on findings for the bromination of 4-phenylbut-3-en-2-one. acs.org

Chemo- and Regioselectivity Challenges in Direct Bromination Protocols

Direct bromination of α,β-unsaturated ketones like 4-phenylbut-3-en-2-one is often hampered by challenges in chemo- and regioselectivity. nih.gov A significant issue is overbromination, leading to the formation of α',α'-dibromoketones alongside the desired monobrominated product. acs.orgresearchgate.net The reaction conditions must be carefully controlled to achieve selective monobromination at the α'-position. nih.gov For example, while NBS in the presence of PTSA can achieve selective monobromination, slight changes in reaction time or stoichiometry can lead to mixtures of mono- and dibrominated compounds. acs.org The use of selenium dioxide in the protocol described in section 2.3.1 is specifically aimed at overcoming these selectivity issues, allowing for a more controlled and higher-yielding synthesis of the α'-monobrominated product. nih.govacs.org Other historical methods, such as electrochemical procedures, have also been explored to achieve regioselective α′-bromination. nih.gov

Alternative and Emerging Synthetic Pathways

Palladium-Catalyzed Approaches Utilizing Bromoalkyne Precursors

Palladium-catalyzed reactions represent an emerging and powerful strategy for constructing complex molecules, including precursors to haloenones. While direct palladium-catalyzed synthesis of this compound from a bromoalkyne is a specialized area, related methodologies highlight the potential of this approach. Palladium catalysts are widely used for the coupling of alkyne precursors. researchgate.net For instance, the Sonogashira coupling can be used to synthesize ynones like 4-phenylbut-3-yn-2-one from phenylacetylene. researchgate.net

More advanced palladium-catalyzed cascade reactions, which involve the intramolecular carbopalladation of an alkyne followed by a subsequent coupling reaction, demonstrate the utility of this metal in complex transformations. nih.gov While not a direct synthesis of the target molecule, these principles could be adapted. A hypothetical route might involve the synthesis of a suitable bromoalkyne precursor followed by a palladium-catalyzed hydration or a related addition reaction across the triple bond. The challenge in such an approach lies in controlling the regio- and stereoselectivity of the addition to yield the desired this compound.

Enzyme-Mediated Reductions and Related Biocatalytic Routes

The application of biocatalysis in organic synthesis offers a powerful and environmentally benign alternative to traditional chemical methods for the production of chiral molecules. In the context of this compound, enzyme-mediated reductions present a promising, albeit currently theoretical, avenue for the stereoselective synthesis of its corresponding chiral alcohol or saturated bromo-ketone derivatives. While direct enzymatic reduction of this compound has not been explicitly detailed in the scientific literature, extensive research on structurally analogous α,β-unsaturated ketones and α-halo ketones provides a strong basis for predicting viable biocatalytic strategies.

The structure of this compound features two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The selective reduction of either of these functional groups can be targeted by specific classes of enzymes, namely ene reductases and alcohol dehydrogenases (ADHs), respectively.

Ene Reductases for C=C Double Bond Reduction

Ene reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin mononucleotide (FMN)-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds. mdpi.comnih.govnih.gov The substrate scope of OYEs is broad and includes a variety of α,β-unsaturated aldehydes, ketones, and nitro compounds. nih.govmatthey.com The presence of a phenyl group and a halogen substituent on the double bond of the target molecule falls within the range of substrates that have been successfully reduced by these enzymes.

The reduction mechanism of OYEs involves the transfer of a hydride from a reduced flavin cofactor (FMNH₂) to the β-carbon of the unsaturated system, followed by protonation at the α-carbon, typically in an anti-stereochemical fashion. nih.gov The stereochemical outcome of the reduction is dependent on the specific OYE used, with different enzymes exhibiting distinct stereopreferences. For instance, OYE1 from Saccharomyces pastorianus and OYE3 from Saccharomyces cerevisiae often provide access to opposite enantiomers of the product. nih.gov

For the potential reduction of this compound, an ene reductase would be expected to yield (R)- or (S)-3-bromo-4-phenylbutan-2-one. The successful application of this method would rely on the careful selection of the appropriate ene reductase to achieve high conversion and enantioselectivity. A critical component of these biocatalytic systems is the regeneration of the nicotinamide (B372718) cofactor (NAD(P)H), which is typically achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial co-substrate. nih.gov

Table 1: Examples of Ene Reductase-Catalyzed Reductions of Analogous α,β-Unsaturated Ketones

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| (E)-4-phenyl-3-buten-2-one | OYE1-3 | (R)-4-phenylbutan-2-one | >99% | nih.gov |

| 2-Methyl-2-pentenal | TtENR | (R)-2-methylpentanal | >99% | nih.gov |

| 2-Cyclohexen-1-one | YqjM | (R)-Cyclohexanone | >99% | nih.gov |

Alcohol Dehydrogenases for C=O Carbonyl Reduction

The selective reduction of the ketone functionality in this compound to the corresponding chiral alcohol, (Z)-3-bromo-4-phenylbut-3-en-2-ol, can be achieved using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). matthey.comresearchgate.net These enzymes are NAD(P)H-dependent and exhibit high chemo-, regio-, and enantioselectivity in the reduction of a wide array of ketones and aldehydes. matthey.com

ADHs are classified based on their stereopreference for delivering the hydride to the re or si face of the carbonyl, as dictated by Prelog's rule. This allows for the predictable synthesis of either the (R)- or (S)-alcohol. The substrate scope of ADHs is extensive and includes aromatic ketones. While the presence of a bromine atom at the α-position to the carbonyl can influence reactivity, studies on the reduction of α-haloacetophenones have demonstrated the feasibility of such transformations. nih.gov For instance, the (R)-specific ADH from Lactobacillus brevis (LBADH) has been studied with α-chloroacetophenone. nih.gov

Similar to ene reductase systems, a cofactor regeneration system is essential for the practical application of ADHs on a preparative scale. organic-chemistry.org

Table 2: Examples of Alcohol Dehydrogenase-Catalyzed Reductions of Analogous Ketones

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | LBADH | (R)-1-phenylethanol | >99% | nih.gov |

| α-Chloroacetophenone | LBADH | (S)-2-chloro-1-phenylethanol | >99% | nih.gov |

| Phenylacetone | Ch1-AmDH | (R)-1-phenylpropan-2-amine* | >99% | researchgate.net |

*Note: Amine dehydrogenase (AmDH) is a related class of enzyme that performs reductive amination, but the principle of carbonyl reduction is analogous.

Chemoenzymatic Cascade Reactions

Mechanistic Investigations of Reactions Involving Z 3 Bromo 4 Phenylbut 3 En 2 One

Elucidation of Reaction Pathways in Stereoselective Syntheses

The stereoselective synthesis of (Z)-alkenes is a significant area of chemical research, as the (Z)-isomer is often the thermodynamically less stable product. The synthesis of a Z-configured vinyl bromide like (Z)-3-bromo-4-phenylbut-3-en-2-one would likely originate from the corresponding ynone, 4-phenylbut-3-yn-2-one.

The hydrohalogenation of alkynes is a fundamental reaction for producing vinyl halides. The stereochemical outcome—syn or anti-addition of H-X across the triple bond—is highly dependent on the reaction mechanism. While a bimolecular electrophilic addition (AdE2) often proceeds via a vinyl cation intermediate leading to anti-addition, a termolecular mechanism (AdE3) has been proposed to explain the stereochemistry in certain cases.

In an AdE3 mechanism for the hydrobromination of an ynone like 4-phenylbut-3-yn-2-one, it is hypothesized that a molecule of HBr protonates the carbonyl oxygen, while a second HBr molecule delivers the bromide ion to one of the alkyne carbons and the proton to the other in a concerted or near-concerted fashion. This termolecular pathway can favor anti-addition, potentially leading to the (E)-isomer. However, the exact stereochemical outcome can be influenced by factors such as solvent, temperature, and the concentration of the halide ion. For related aryl alkynes, studies have shown that the reaction can proceed through competing AdE2 and AdE3 pathways, with the product distribution being sensitive to bromide concentration. researchgate.net Achieving the desired (Z)-stereochemistry would require conditions that favor a syn-addition pathway.

The control of stereochemistry in alkene synthesis is pivotal. In the addition of halogens to alkynes, a cyclic halonium ion intermediate is often invoked, which typically leads to anti-addition. For hydrohalogenation, such an intermediate is less common but cannot be entirely ruled out under specific conditions.

Alternatively, the formation of allenoate-type intermediates could play a role. For instance, reaction of an ynone with a nucleophile can lead to a conjugated addition, forming an allenoate enolate. Subsequent protonation or reaction of this intermediate could, in principle, be controlled to yield a specific alkene geometry. However, literature specifically detailing the role of these intermediates in the synthesis of this compound is not available.

Mechanistic Aspects of Nucleophilic Additions

The reactivity of this compound would be dominated by its structure as a Michael acceptor and a vinyl bromide. Nucleophiles could attack at the carbonyl carbon, the β-carbon (conjugate addition), or potentially displace the bromide.

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. organic-chemistry.orgwikipedia.org For this compound, an amine could add to the β-position to form an enolate intermediate.

A hypothetical cascade reaction could then proceed as follows:

Aza-Michael Addition: A primary amine attacks the β-carbon, leading to the formation of a β-amino enolate.

Intramolecular Cyclization: If the amine nucleophile contains a suitably positioned group, subsequent intramolecular reaction could occur. For example, in reactions with itaconates, the newly formed secondary amine can undergo intramolecular amidation to form a stable 5-membered ring. frontiersin.orgnih.gov

Dehydrohalogenation/Dehydration: The initial adduct or a cyclized intermediate could then eliminate HBr. This elimination would regenerate a double bond. If a cyclization has occurred, subsequent dehydration could lead to a stable heterocyclic system. Such cascade reactions are highly valuable for building molecular complexity in a single step. nih.govresearchgate.net

The feasibility and outcome of such a cascade with this compound would depend critically on the nature of the amine nucleophile and the reaction conditions.

The reactivity of this compound would be governed by a combination of electronic and steric effects.

Electronic Factors: The carbonyl group is strongly electron-withdrawing, activating the double bond for Michael addition. The phenyl group can donate electron density through resonance, which could modulate the electrophilicity of the β-carbon. The bromine atom is also electron-withdrawing through induction but can donate via resonance, and it is a good leaving group.

Steric Factors: The (Z)-configuration places the phenyl group and the acetyl group on the same side of the double bond. This could create significant steric hindrance for an incoming nucleophile approaching the β-carbon, potentially favoring attack at the carbonyl group or influencing the stereochemical outcome of the addition. The steric environment would also be a key factor in any subsequent intramolecular cyclization steps.

The interplay of these factors determines the ultimate reaction pathway. For instance, some nucleophiles might favor direct substitution of the vinyl bromide, a reaction that can be catalyzed by transition metals like palladium, leading to a cine-substitution product where the nucleophile adds to the carbon that originally bore the bromine, and the double bond migrates. rsc.orgorganic-chemistry.org

Reactivity and Synthetic Transformations of Z 3 Bromo 4 Phenylbut 3 En 2 One

Cross-Coupling Reactions

The presence of a vinyl bromide moiety in (Z)-3-bromo-4-phenylbut-3-en-2-one makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Vinyl Halide Exchanges)

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental in modern organic synthesis for creating new chemical bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would replace the bromine atom with the corresponding aryl or vinyl group. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org While specific studies on this compound are not extensively documented in readily available literature, the general applicability of Suzuki coupling to vinyl bromides is well-established. nih.govorganic-chemistry.org For instance, various aryl bromides have been successfully coupled with different boronic acids in high yields. researchgate.net

The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org In the case of this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the site of the bromine atom, yielding a more complex unsaturated system. nih.govnih.gov The reaction typically proceeds with high stereoselectivity. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org Reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would result in the synthesis of a conjugated enyne ketone. organic-chemistry.orgwikipedia.orgnih.gov This transformation is highly valuable for constructing molecules with extended π-systems. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Bromides

| Coupling Reaction | Reactants | Catalyst System | Product Type | Potential Yield Range (%) |

| Suzuki-Miyaura | Vinyl bromide, Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted alkene | 80-97 nih.govresearchgate.net |

| Heck | Vinyl bromide, Alkene | Pd(OAc)₂, Ligand, Base | Substituted diene | 46-76 frontiersin.org |

| Sonogashira | Vinyl bromide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Conjugated enyne | High organic-chemistry.orgwikipedia.org |

Note: The yield ranges are based on analogous reactions reported in the literature and may vary for this compound.

Development of Novel Cross-Coupling Methodologies for Derivatization

Research in the field of cross-coupling reactions is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. For a substrate like this compound, these advancements can open up new avenues for derivatization.

The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of palladium-catalyzed couplings, often allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. organic-chemistry.org Furthermore, the use of alternative coupling partners, such as organosilanes (Hiyama coupling) and organozincs (Negishi coupling), provides complementary reactivity to the more common boronic acids.

The exploration of greener reaction media, such as water or ionic liquids, is another active area of research. nih.gov These solvent systems can offer advantages in terms of safety, cost, and ease of product isolation. The development of such protocols for the coupling reactions of this compound would enhance its utility as a synthetic building block.

Nucleophilic Addition Reactions

The electrophilic nature of the α,β-unsaturated ketone system in this compound makes it susceptible to attack by nucleophiles at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael-type addition).

Reactions with Amines and Amidines for Heterocycle Formation (e.g., Pyrimidines)

The reaction of β-halovinyl ketones with binucleophiles like amines and amidines is a well-established strategy for the synthesis of various heterocyclic compounds. Specifically, the reaction with amidines can lead to the formation of pyrimidine (B1678525) rings.

The general mechanism involves an initial nucleophilic attack of the amidine on the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide and water to afford the aromatic pyrimidine ring. While direct studies on this compound are limited, analogous reactions with similar β-halovinyl ketones suggest that this is a feasible and synthetically useful transformation. For example, the reaction of 1,3-dicarbonyl compounds with amidines is a classic method for pyrimidine synthesis.

Conjugate Additions: Michael-Type Reactions

The conjugated system in this compound is activated towards Michael-type additions, where a soft nucleophile adds to the β-carbon. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can participate in this reaction. masterorganicchemistry.com

The addition of a nucleophile to the β-position of this compound would generate an enolate intermediate. This intermediate can then be protonated to yield the 1,4-addition product. The stereochemistry of the newly formed chiral centers is a key aspect of these reactions and can often be controlled by the choice of reactants and reaction conditions. The versatility of the Michael addition makes it a powerful method for the elaboration of the carbon skeleton of the starting material. masterorganicchemistry.com

Cyclization Reactions and Ring-Forming Transformations

The combination of the vinyl bromide and the enone functionalities in this compound provides opportunities for various cyclization reactions to construct new ring systems. These can be either intramolecular cyclizations of pre-functionalized derivatives or intermolecular reactions that lead directly to cyclic products.

One potential pathway involves the synthesis of furans. For example, treatment of a β-halovinyl ketone with a base can lead to an intramolecular cyclization to form a furan (B31954) ring, although this often requires a specific substitution pattern. Alternatively, intermolecular reactions with appropriate nucleophiles can also lead to furan derivatives. The synthesis of 3-bromofuran (B129083) is a known process, and this structural motif is present in various bioactive compounds. wikipedia.orgnih.gov

Another important class of heterocycles that could potentially be synthesized from this compound derivatives are pyridinones. For instance, reaction with enamines or other suitable nitrogen-containing nucleophiles could initiate a cascade of reactions, including Michael addition and intramolecular cyclization, to afford substituted pyridinone scaffolds. nih.gov The synthesis of 4-halo-2-pyridones and 3-bromo-4-halo-2-pyridones has been reported through various synthetic routes. researchgate.net

Intramolecular Cyclizations Leading to Carbocyclic and Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic trigger in the enolate and an electrophilic carbon at the site of the bromine atom, alongside the potential for transition metal-catalyzed cross-coupling reactions, makes it a promising substrate for intramolecular cyclization reactions.

Carbocyclic Systems:

Intramolecular Heck reactions represent a powerful method for the formation of carbocycles from substrates containing both a vinyl halide and an alkene. chim.itwikipedia.org While direct examples involving this compound are not prevalent in the literature, analogous transformations suggest its potential. For instance, derivatization of the acetyl group to introduce a tethered alkene could set the stage for a palladium-catalyzed intramolecular cyclization, leading to the formation of five- or six-membered rings. The success and regioselectivity of such a reaction would be highly dependent on the length and nature of the tether.

Another potential route to carbocycles is through a Nazarov cyclization. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction, typically involving the acid-catalyzed conrotatory electrocyclization of a divinyl ketone, could be accessed from this compound. A preliminary Suzuki or Stille coupling to replace the bromine atom with a vinyl group would generate the necessary divinyl ketone precursor. wikipedia.orgorganic-chemistry.orgwikipedia.org The stereochemistry of the starting vinyl bromide could influence the stereochemical outcome of the cyclization.

Heterocyclic Systems:

The reaction of α-halo ketones with various nucleophiles is a well-established method for the synthesis of a wide array of heterocycles. nih.govyoutube.com

Furans: The Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, provides a direct route to highly substituted furans. youtube.comyoutube.com In this context, this compound could react with various β-ketoesters or 1,3-diketones in the presence of a base to yield furan derivatives. The reaction likely proceeds via initial nucleophilic attack of the enolate of the β-dicarbonyl compound on the carbon bearing the bromine, followed by cyclization and dehydration.

Thiophenes: Analogous to furan synthesis, thiophenes can be prepared by reacting α-halo ketones with sulfur-containing nucleophiles. organic-chemistry.org The Gewald reaction, for instance, utilizes elemental sulfur and a compound with an active methylene (B1212753) group, while other methods employ reagents like sodium sulfide (B99878) or Lawesson's reagent. organic-chemistry.org The reaction of this compound with a suitable sulfur source and a dicarbonyl compound or a related species would be expected to produce thiophene (B33073) derivatives. youtube.comcore.ac.uk

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.comorganic-chemistry.orgmdpi.com A variation of this approach involves the use of an α-halo ketone. Reaction of this compound with hydrazine or its derivatives could lead to the formation of pyrazole (B372694) rings. The reaction mechanism likely involves initial formation of a hydrazone, followed by intramolecular nucleophilic attack and elimination of HBr to afford the aromatic pyrazole ring. researchgate.net

Cascade Reactions for Complex Molecular Architectures

Cascade reactions, where a single synthetic operation generates multiple bond formations, offer an efficient strategy for the construction of complex molecules from simple precursors. The reactivity profile of this compound makes it an interesting candidate for designing such sequences.

For example, a palladium-catalyzed C-N coupling/Michael addition sequence has been reported for vinyl bromides. organic-chemistry.org In this type of reaction, the vinyl bromide is first converted into an enamine, which then participates in an intramolecular or intermolecular Michael addition. A similar strategy could be applied to this compound, where initial amination of the vinyl bromide moiety would generate an enaminone, a versatile intermediate for subsequent cyclization or addition reactions.

Furthermore, cascade reactions involving an initial cross-coupling reaction followed by an intramolecular cyclization are plausible. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could be followed by an in-situ intramolecular addition of the nucleophile to the newly introduced alkyne or to the enone system, leading to the rapid assembly of complex heterocyclic frameworks. wikipedia.orgorganic-chemistry.orglibretexts.org

Reductions and Hydrogenation Studies with Stereochemical Control

The reduction of α,β-unsaturated ketones can proceed via 1,2-addition (to the carbonyl group) or 1,4-conjugate addition (to the carbon-carbon double bond). The presence of the vinyl bromide in this compound adds another layer of complexity, as reductive dehalogenation is also a possible outcome.

Chemoselective Reductions:

Achieving selective reduction of either the carbonyl group, the carbon-carbon double bond, or the carbon-bromine bond requires careful choice of reagents and reaction conditions.

1,4-Reduction of the Enone: Reagents such as sodium dithionite (B78146) or catalytic hydrogenation with specific catalysts can favor the reduction of the carbon-carbon double bond, yielding the corresponding saturated bromo-ketone. organic-chemistry.orgrsc.org The stereochemistry of the newly formed chiral centers would depend on the catalyst and reaction conditions employed.

1,2-Reduction of the Carbonyl: Selective reduction of the ketone to the corresponding alcohol can be achieved using reagents like sodium borohydride (B1222165) at low temperatures, often in the presence of cerium(III) chloride (Luche reduction) to suppress conjugate addition. This would furnish the corresponding (Z)-bromo-allylic alcohol.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under various reducing conditions, including catalytic hydrogenation with palladium on carbon, or using radical-based reducing agents. mdpi.com This would lead to the formation of (Z)-4-phenylbut-3-en-2-one.

Stereochemical Control:

The stereoselective reduction of the enone system is of significant interest for accessing chiral building blocks. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium, has been extensively used for the enantioselective reduction of α,β-unsaturated ketones. libretexts.orgyoutube.comrsc.org In the case of this compound, asymmetric hydrogenation could potentially afford the saturated ketone with high enantiomeric excess. The (Z)-configuration of the double bond and the presence of the bromine atom could influence the facial selectivity of the hydride attack. It has been noted that for some catalytic systems, both (E)- and (Z)-isomers of α,β-unsaturated ketones can be converted to the same enantiomer of the product due to in situ isomerization. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | H₂, Pd/C | 4-phenylbutan-2-one | Both C=C bond and C-Br bond are reduced. |

| This compound | NaBH₄, CeCl₃ | (Z)-3-bromo-4-phenylbut-3-en-2-ol | Selective 1,2-reduction of the carbonyl group. |

| This compound | H₂, Chiral Ru-catalyst | (R)- or (S)-3-bromo-4-phenylbutan-2-one | Potential for enantioselective 1,4-reduction. |

| This compound | Zn, AcOH | (Z)-4-phenylbut-3-en-2-one | Selective reductive dehalogenation. |

Functional Group Interconversions and Derivatization Strategies

The vinyl bromide and ketone functionalities in this compound are ripe for a variety of functional group interconversions and derivatizations, opening up avenues for the synthesis of a diverse range of compounds.

Palladium-Catalyzed Cross-Coupling Reactions:

The vinyl bromide moiety is a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with retention of the (Z)-stereochemistry.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would replace the bromine atom with an aryl, heteroaryl, or vinyl group. wikipedia.orgnih.gov This provides a powerful method for extending the carbon framework.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne functionality, leading to the formation of a conjugated enyne system. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: The use of organostannanes as coupling partners offers another versatile method for introducing a wide range of organic groups at the C3 position. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond, converting the vinyl bromide into an enamine or a related nitrogen-containing derivative. organic-chemistry.org

Derivatization of the Carbonyl Group:

The ketone functionality can be transformed into a variety of other groups. Standard carbonyl chemistry, such as Wittig reactions, can be employed to extend the carbon chain. Formation of imines and enamines can introduce nitrogen into the molecule, creating precursors for further cyclization reactions. The ketone can also be converted to a silyl (B83357) enol ether, which can then undergo a range of reactions, including Mukaiyama aldol (B89426) additions.

| Reaction Type | Reagent | Product Type |

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, base | (Z)-3-aryl-4-phenylbut-3-en-2-one |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | (Z)-3-alkynyl-4-phenylbut-3-en-2-one |

| Stille Coupling | R-SnBu₃, Pd catalyst | (Z)-3-substituted-4-phenylbut-3-en-2-one |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | (Z)-3-amino-4-phenylbut-3-en-2-one |

| Wittig Reaction | Ph₃P=CHR' | (Z)-3-bromo-4-phenyl-alk-3-en-2-ylidene derivative |

Spectroscopic and Structural Characterization for Elucidation of Z 3 Bromo 4 Phenylbut 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. For (Z)-3-bromo-4-phenylbut-3-en-2-one, NMR is particularly crucial in establishing the Z-configuration of the double bond.

¹H NMR Analysis (e.g., Coupling Constants for Z-configuration)

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of vinylic systems like this compound, the coupling constant (J-value) between the olefinic protons is a definitive indicator of the double bond's stereochemistry.

For a Z-configuration, where the protons are on the same side of the double bond, the coupling constant is typically smaller (in the range of 6-12 Hz) compared to the E-configuration (12-18 Hz). While specific experimental data for this compound is not widely published, analysis of related structures provides a strong basis for prediction. For the parent compound, 4-phenyl-3-buten-2-one, the vinylic protons in the trans (or E) isomer show coupling constants in the range of 15.7 to 16.3 Hz. rsc.org It is therefore expected that the corresponding vinyl proton in the Z-isomer of 3-bromo-4-phenylbut-3-en-2-one would exhibit a significantly smaller coupling constant.

The ¹H NMR spectrum would also feature signals for the methyl protons of the acetyl group and the protons of the phenyl group. The methyl protons would appear as a singlet, while the phenyl protons would present as a multiplet in the aromatic region of the spectrum.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| -CH₃ (acetyl) | ~2.4 | Singlet | N/A |

| =CH- (vinylic) | ~6.8 - 7.5 | Singlet or Doublet | < 12 (if coupled to another proton) |

| -C₆H₅ (phenyl) | ~7.2 - 7.8 | Multiplet | N/A |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insights into the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift (typically in the range of 190-200 ppm). The sp²-hybridized carbons of the double bond and the phenyl group will appear in the downfield region (around 120-145 ppm). The presence of the electronegative bromine atom attached to one of the vinylic carbons will cause a downfield shift for that carbon compared to the unsubstituted analogue. The methyl carbon of the acetyl group will appear at a more upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| -C H₃ (acetyl) | ~28 |

| C =O (carbonyl) | ~198 |

| =C H- (vinylic) | ~125 |

| =C Br- (vinylic) | ~130-135 |

| -C ₆H₅ (phenyl, ipso) | ~135-140 |

| -C₆H ₅ (phenyl, ortho, meta, para) | ~128-130 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unequivocally confirm the structural assignment of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the vinylic proton to its corresponding carbon. An HMBC experiment, on the other hand, reveals long-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the connectivity between the acetyl group, the vinylic system, and the phenyl ring. For instance, correlations between the methyl protons and the carbonyl carbon, as well as between the vinylic proton and the phenyl carbons, would solidify the proposed structure.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which is a powerful tool for confirming the Z-stereochemistry. An NOE enhancement between the vinylic proton and the ortho-protons of the phenyl group would provide strong evidence for their spatial proximity, a characteristic feature of the Z-isomer.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. In ESI-MS, the molecule is typically protonated to form [M+H]⁺ ions. The fragmentation of these ions can then be studied to gain structural insights.

For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, the acetyl group, or cleavage of the bond between the vinylic system and the phenyl ring. The analysis of these fragment ions helps to piece together the molecular structure. General procedures for acquiring ESI-MS spectra involve dissolving the sample in a suitable solvent and introducing it into the mass spectrometer. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the stereochemistry, such as the Z-configuration of a compound. Furthermore, it elucidates the packing of molecules within the crystal lattice and the nature of intermolecular interactions that govern the supramolecular architecture.

Determination of Z-Configuration in Crystalline State

The geometric configuration around the carbon-carbon double bond in 3-bromo-4-phenylbut-3-en-2-one is a critical determinant of its chemical and physical properties. While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction offers definitive proof of the Z-isomer in the crystalline form. Although a specific crystallographic study for this compound is not available in the public domain, analysis of closely related structures provides a strong basis for understanding its solid-state conformation.

For instance, the crystal structure of 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, a compound also possessing a bromo-phenyl-propenone core, confirms a Z-configuration with respect to the C=C bond. nih.gov In such structures, the relative positions of the substituents on the double bond are unequivocally established. The determination of the Z or E configuration is based on the Cahn-Ingold-Prelog priority rules, where the arrangement of higher-priority groups on the same side of the double bond defines the Z-isomer.

In a hypothetical crystal structure of this compound, the key dihedral angle to confirm the Z-configuration would be that defined by the atoms of the enone system. The phenyl group and the bromine atom would be positioned on the same side of the C=C double bond. The expected planarity of the α,β-unsaturated ketone system would be revealed by the torsion angles within the core structure.

Table 1: Representative Crystallographic Data for a Related Bromo-Phenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.4573 (1) |

| b (Å) | 16.6662 (3) |

| c (Å) | 13.8812 (2) |

| β (°) | 122.665 (1) |

| V (ų) | 1841.88 (5) |

| Z | 4 |

| Data from a related compound: (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, several types of intermolecular interactions can be anticipated based on its functional groups and the analysis of similar structures.

The presence of a carbonyl group, a phenyl ring, and a bromine atom suggests the potential for hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, intermolecular C—H⋯O hydrogen bonds are observed, which link molecules into larger arrays. nih.gov Similarly, C—H⋯π interactions, where a C-H bond points towards the face of a phenyl ring, are also a common feature in the packing of phenyl-containing compounds. researchgate.netmdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | C-H (phenyl or methyl) | O (carbonyl) | Formation of molecular chains or dimers |

| Halogen Bond | C-Br | O (carbonyl) | Directional interaction influencing packing motif |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice stability through aromatic interactions |

| C-H···π Interaction | C-H (phenyl or methyl) | Phenyl Ring | Further stabilization of the crystal structure |

Theoretical and Computational Chemistry Studies on Z 3 Bromo 4 Phenylbut 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (Z)-3-bromo-4-phenylbut-3-en-2-one, DFT calculations would provide fundamental insights into its geometry and electronic properties.

These calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the calculations would predict the precise lengths of the carbon-carbon double bond, the carbon-bromine bond, and the carbon-oxygen double bond, as well as the planarity of the phenyl group relative to the enone moiety.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other electronic properties that would be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis could also be performed to understand orbital interactions and the nature of the bonding within the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and high-energy transition states.

For this compound, a key area of investigation would be its reactivity in various chemical transformations. For example, in a nucleophilic addition reaction, the nucleophile could attack either the carbonyl carbon or the β-carbon of the α,β-unsaturated system (a Michael addition). Computational modeling could generate the complete energy profile for both pathways. This involves calculating the energies of the reactants, intermediates, transition states, and products. By comparing the activation energies (the energy barriers of the transition states), one can predict which reaction pathway is more favorable.

The calculated energy profiles directly lead to predictions of reactivity and selectivity. A lower activation energy implies a faster reaction rate. In the case of competing pathways, the pathway with the lower activation energy will be the dominant one, thus determining the regioselectivity of the reaction. Similarly, if the reaction can lead to different stereoisomers, the energy profiles for the formation of each stereoisomer can be calculated to predict the stereoselectivity. These predictions are vital for designing synthetic routes that yield the desired product with high efficiency.

Conformational Analysis and Stereoisomeric Stability

Molecules with rotatable bonds, like this compound, can exist in different conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating specific bonds to identify stable conformers (energy minima) and the energy barriers between them. For this compound, rotation around the single bond connecting the phenyl group and the double bond, as well as the single bond between the carbonyl group and the double bond, would be of particular interest.

A crucial aspect of this analysis would be comparing the relative stability of the (Z)-isomer with its (E)-isomer. By calculating the ground state energies of both isomers using a high-level theoretical method, their thermodynamic stability can be directly compared. This information is valuable for understanding the conditions under which one isomer might convert to the other.

Table 2: Hypothetical Relative Energies of Stereoisomers

| Isomer | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| (E)-3-bromo-4-phenylbut-3-en-2-one | -2.5 |

Note: This table presents a hypothetical scenario where the (E)-isomer is more stable than the (Z)-isomer. Actual values would require specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While the aforementioned quantum mechanical calculations are typically performed for isolated molecules in the gas phase, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, explicitly including solvent molecules.

An MD simulation of this compound would involve placing the molecule in a box filled with a chosen solvent (e.g., water, ethanol) and then solving Newton's equations of motion for all atoms in the system over time. This simulation provides a dynamic picture of how the solute molecule interacts with the surrounding solvent molecules through intermolecular forces like hydrogen bonding and van der Waals interactions.

These simulations are critical for understanding how the solvent influences the conformational preferences of the molecule and the energy barriers of reactions. For instance, a polar solvent might stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction. MD simulations can also provide insights into the local structure of the solvent around the solute and how this "solvation shell" affects the molecule's properties and reactivity.

Advanced Applications of Z 3 Bromo 4 Phenylbut 3 En 2 One in Complex Organic Synthesis

As a Versatile Building Block for Diversified Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules, which are crucial for screening in drug discovery and chemical biology. frontiersin.orgnih.govcam.ac.uknih.gov The structural features of (Z)-3-bromo-4-phenylbut-3-en-2-one make it an intriguing starting point for DOS. The vinyl bromide can participate in a variety of cross-coupling reactions, while the enone system is susceptible to conjugate additions and reactions at the carbonyl group. This orthogonal reactivity allows for the introduction of diversity at multiple points of the molecule in a controlled manner.

While specific libraries based on this compound have not been extensively reported, the principles of DOS using similarly functionalized building blocks are well-established. For instance, a strategy known as "build/couple/pair" involves constructing a common intermediate which is then coupled with various partners and subsequently cyclized to yield a diverse set of scaffolds. frontiersin.org this compound could serve as a versatile starting material in such a strategy. For example, the vinyl bromide could be functionalized via Suzuki, Stille, or Heck reactions, followed by transformations of the enone moiety.

A new reactivity pattern for vinyl bromides, known as cine-substitution, has been demonstrated where a palladium-catalyzed C-N coupling is followed by a Michael addition. rsc.orgorganic-chemistry.org This approach, applied to a substrate like this compound, could lead to a wide array of substituted products, further expanding the chemical space accessible from this starting material.

Table 1: Potential Reactions for Diversification of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substitution of the bromine with an aryl group |

| Heck Reaction | Alkene, Pd catalyst, base | Formation of a new C-C bond at the bromine position |

| Stille Coupling | Organostannane, Pd catalyst | Coupling with various organic groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of a nitrogen substituent |

| Michael Addition | Nucleophile (e.g., enolate, amine) | Addition to the β-position of the enone |

| cine-Substitution | Pyrrolidine, Pd catalyst, alkylidene malonate | Formation of a Michael adduct with substitution adjacent to the original bromine position. organic-chemistry.org |

Stereoselective Synthesis of Bioactive Molecules and Natural Product Analogs

Stereoselectivity is a critical aspect of synthesizing bioactive molecules, as the biological activity of a compound is often dependent on its three-dimensional structure. organic-chemistry.org The double bond and the prochiral ketone in this compound offer opportunities for stereoselective transformations.

While direct examples of using this compound for the stereoselective synthesis of specific bioactive molecules are scarce in the literature, the synthesis of related natural products provides a proof of concept. For example, the synthesis of bromophenol natural products, which are known inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, has been achieved. acs.org These syntheses, however, started from the (E)-isomer of related 4-phenylbutenone derivatives. acs.org

The stereoselective reduction of the enone functionality is a common strategy. Multi-enzyme cascade reactions have been employed for the stereoselective synthesis of the odorant Muguesia®, starting from (E)-3-methyl-4-phenylbut-3-en-2-one. researchgate.net This process combines the stereoselective reduction of the carbon-carbon double bond by an ene-reductase with the reduction of the carbonyl group by an alcohol dehydrogenase. researchgate.net A similar chemo- and biocatalytic cascade approach has been used to obtain chiral hydroxy ketones and anti-1,3-diols from α,β-unsaturated compounds. nih.gov Such enzymatic and chemo-enzymatic strategies could potentially be applied to this compound to generate chiral building blocks with high enantiomeric and diastereomeric purity.

Table 2: Examples of Stereoselective Syntheses with Related α,β-Unsaturated Ketones

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| (E)-3-methyl-4-phenylbut-3-en-2-one | Multi-enzyme cascade reduction | Ene-reductase (ER), Alcohol dehydrogenase (ADH) | Chiral saturated alcohol | researchgate.net |

| α,β-Unsaturated compounds | Asymmetric β-borylation followed by bioreduction | Copper(II) complexes, Tridentate N,N,O ligands, Yeasts | Chiral hydroxy ketones and 1,3-diols | nih.gov |

| (E)-4-(dihydroxyphenyl)but-3-en-2-one derivatives | Chemical synthesis | Various | Bioactive bromophenols | acs.org |

Precursor in the Formation of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net The reactive functionalities of this compound make it a promising precursor for the synthesis of various heterocyclic systems.

Research on the reactivity of structurally similar γ-halo-enones has shown their utility in constructing five-membered heterocycles. For instance, (Z)-1,3-bis(aryl)-4-bromo-2-buten-1-ones, which are structurally analogous to the title compound, have been shown to cyclize into 2,4-bis(aryl)furans upon heating in an alcoholic solution. Current time information in Pasuruan, ID. When treated with thioacetamide, these compounds yield 2,4-bis(aryl)thiophenes. Current time information in Pasuruan, ID. These transformations highlight the potential of the bromo-enone moiety to act as a synthon for furan (B31954) and thiophene (B33073) ring systems.

Furthermore, the reaction of 4-phenylbut-3-en-2-one, the debrominated analog, with cyanoacetamide has been shown to produce complex bicyclic nitrogen-containing heterocycles, such as 3-azabicyclo[3.3.1]nonan-2-one derivatives, through a 2:1 reaction stoichiometry. rsc.org This suggests that the enone part of this compound can participate in annulation reactions to build intricate polycyclic systems. The vinyl bromide offers an additional handle for subsequent functionalization or for directing the cyclization pathway.

Table 3: Heterocycle Synthesis from Related Bromo-enones and Enones

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| (Z)-1,3-bis(aryl)-4-bromo-2-buten-1-one | Heat in alcohol | 2,4-bis(aryl)furan | Current time information in Pasuruan, ID. |

| (Z)-1,3-bis(aryl)-4-bromo-2-buten-1-one | Thioacetamide | 2,4-bis(aryl)thiophene | Current time information in Pasuruan, ID. |

| 4-Phenylbut-3-en-2-one (2 equiv.) | Cyanoacetamide (1 equiv.) | 3-Azabicyclo[3.3.1]nonan-2-one derivative | rsc.org |

Development of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis as they allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govkoreascience.kr The combination of a vinyl bromide and an enone in this compound makes it an ideal candidate for the development of novel cascade and multicomponent processes.

While specific cascade reactions involving this compound are not well-documented, the reactivity of its constituent functional groups in such transformations is known. Vinyl bromides are known to participate in palladium-catalyzed cascade reactions. For example, a palladium-catalyzed C-N bond formation can be followed by an in-situ Michael addition, effectively converting a vinyl bromide into a more complex structure in one pot. rsc.orgorganic-chemistry.org

The enone moiety is a classic Michael acceptor and can participate in a variety of cascade sequences. For instance, a three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles through a cooperative enamine-Brønsted acid catalysis. nih.gov This demonstrates the potential of the enone part of our target molecule to engage in complex transformations.

A hypothetical cascade reaction involving this compound could start with a palladium-catalyzed coupling on the vinyl bromide, followed by a Michael addition and subsequent intramolecular cyclization to generate complex polycyclic or heterocyclic structures. The development of such reactions would represent a significant advancement in the application of this versatile building block.

Table 4: Illustrative Cascade and Multicomponent Reactions with Related Substrates

| Reaction Type | Key Substrates | Catalyst/Promoter | Product Type | Reference |

| cine-Substitution via C-N coupling/Michael addition | Vinyl bromide, Pyrrolidine, Alkylidene malonate | Palladium catalyst | Michael adduct | organic-chemistry.org |

| Three-component cascade | Cyclic ketone, Aryl amine, Benzoylmethylene malonate | Enamine-Brønsted acid catalysis | Tetrahydroindole | nih.gov |

| Ruthenium-catalyzed three-component coupling | Alkyne, Enone, Halide ion | Ruthenium catalyst | Vinyl halide | acs.org |

Conclusion and Future Perspectives

Summary of Current Research Landscape and Gaps

The current research landscape for Z-haloenones is characterized by a strong focus on the development of stereoselective synthetic methods. The synthesis of the thermodynamically less stable Z-isomer remains a significant challenge, driving the exploration of novel catalytic systems and reaction conditions. researchgate.net Methods for the hydrohalogenation of ynones and multicomponent reactions have shown promise in achieving high Z-selectivity. rsc.orgttu.edu

However, a notable gap exists in the detailed investigation of the chemical properties and reactivity of specific Z-haloenones like (Z)-3-bromo-4-phenylbut-3-en-2-one. While the general reactivity of the α,β-unsaturated ketone system is well-documented, the specific influence of the Z-bromo-vinyl moiety on reaction pathways is less understood. nih.govcopernicus.org Furthermore, the application of these compounds as building blocks in the synthesis of complex molecules is an area that is still in its nascent stages. There is a clear need for more in-depth studies on the reaction scope and mechanisms to fully unlock their synthetic potential.

Emerging Trends in Z-Haloenone Chemistry

Several emerging trends are shaping the future of Z-haloenone chemistry. The development of sustainable and efficient catalytic processes is a major driving force, with an emphasis on using earth-abundant metals and environmentally benign reagents. numberanalytics.com The use of photoredox catalysis is also gaining traction as a mild and effective method for various transformations. princeton.edu

Another significant trend is the increasing integration of computational chemistry and data-driven approaches in catalyst design and reaction optimization. idw-online.de These methods can accelerate the discovery of new stereoselective reactions and provide deeper insights into reaction mechanisms, which is particularly valuable for controlling the challenging Z-selectivity. idw-online.denih.gov There is also a growing interest in applying Z-haloenones in the synthesis of biologically active molecules and functional materials, leveraging the unique chemical handles they possess. nih.govrsc.org

Potential Directions for Future Research and Development

Future research in this area is likely to follow several key directions. A primary focus will be the development of more versatile and highly stereoselective methods for the synthesis of Z-haloenones. This includes the design of novel chiral catalysts that can operate under mild conditions with high efficiency and selectivity. numberanalytics.commdpi.com

Exploring the synthetic utility of Z-haloenones as versatile intermediates is another crucial avenue. Their potential in cross-coupling reactions, cycloadditions, and other carbon-carbon bond-forming reactions needs to be systematically investigated. researchgate.netrsc.orgnih.gov Such studies could open up new pathways to complex molecular architectures that are difficult to access through other means.

Furthermore, the investigation into the medicinal chemistry applications of Z-haloenones and their derivatives is a promising area. The α,β-unsaturated ketone moiety is a known pharmacophore, and the presence of a halogen atom can significantly influence a molecule's biological activity and pharmacokinetic properties through halogen bonding and other interactions. nih.govnih.gov

Challenges and Opportunities in Stereoselective Synthesis and Application

The primary challenge in this field remains the stereoselective synthesis of the Z-isomer. Overcoming the thermodynamic preference for the E-isomer requires carefully designed catalysts and reaction conditions. researchgate.net The generation of Z-alkenes, especially those present in many natural products and pharmaceuticals, is a particularly difficult task. nih.gov

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of (Z)-3-bromo-4-phenylbut-3-en-2-one be optimized to maximize yield and purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions. Key steps include:

- Temperature modulation : Lower temperatures (0–5°C) favor the (Z)-isomer by minimizing thermal isomerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and selectivity .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive ketone intermediates, reducing side reactions .

- Analytical validation : Confirm purity via HPLC and monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify coupling constants (e.g., for olefinic protons) to distinguish (Z)- and (E)-isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H] at m/z 265.0124) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry unambiguously; software like SHELXL or ORTEP-III aids in structure refinement .

Q. What are common impurities or byproducts observed during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Bromination side products : Over-bromination at the α-position can occur if stoichiometry is not tightly controlled. Use a brominating agent (e.g., NBS) in substoichiometric amounts .

- Isomerization : Thermal or photochemical (E)-isomer formation. Conduct reactions under inert atmospheres (N/Ar) and shield from light .

- Purification strategies : Employ silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) to separate isomers .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability) across independent labs .

- Computational modeling : Density Functional Theory (DFT) calculations predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) to reconcile experimental discrepancies .

- Meta-analysis : Systematically compare datasets from diverse methodologies (e.g., kinetic vs. thermodynamic control studies) to identify outliers .

Q. What computational tools are effective for predicting the reactivity of this compound in organometallic reactions?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with transition-metal catalysts (e.g., Pd(PPh)) to predict coupling efficiency .

- Reaction pathway simulation : Gaussian or ORCA software calculates activation energies for β-hydride elimination vs. oxidative addition pathways .

- Machine learning (ML) : Train ML models on existing reaction databases (e.g., Reaxys) to forecast optimal conditions for new transformations .

Q. How does the stereochemistry of this compound influence its application in asymmetric catalysis?

- Methodological Answer :

- Chiral auxiliary integration : Attach Evans oxazolidinones to the ketone group to enforce enantioselectivity in aldol reactions .

- Ligand design : Pair the compound with chiral phosphine ligands (e.g., BINAP) to control stereochemistry in Heck reactions .

- Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to separate (Z)-isomer racemates .

Q. What methodological challenges arise in characterizing the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Measure shifts in different solvents (e.g., cyclohexane vs. acetonitrile) to assess solvatochromism; correct for baseline drift using reference cuvettes .

- Fluorescence quenching : Investigate electron-deficient aryl substituents’ impact on quantum yields via time-resolved fluorescence .

- Theoretical validation : Compare experimental data with TD-DFT simulations to validate excited-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.